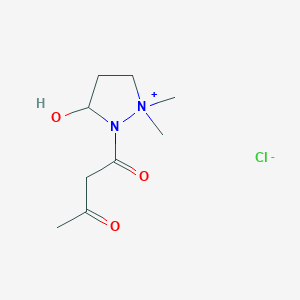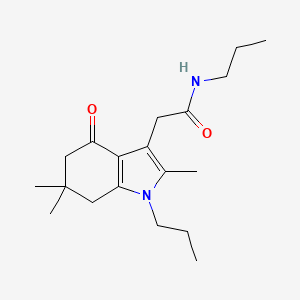![molecular formula C24H19N3O2S B5096071 2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5096071.png)
2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzylsulfanyl group, a phenyl group, and an acetate group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylsulfanyl Group: This step involves the substitution reaction where a benzylsulfanyl group is introduced to the triazine ring using benzyl mercaptan and a suitable catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The triazine ring can also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(4-Methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl]phenol: Similar structure but with a methoxy group instead of a benzylsulfanyl group.
2-(2,4-Dichloro-benzylsulfanyl)-3-phenyl-3H-quinazolin-4-one: Contains a quinazolinone ring instead of a triazine ring.
Uniqueness
2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylsulfanyl group provides unique interactions with biological molecules, while the triazine ring offers stability and versatility in chemical reactions.
Eigenschaften
IUPAC Name |
[2-(4-benzylsulfanyl-6-phenyl-1,3,5-triazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-17(28)29-21-15-9-8-14-20(21)23-25-22(19-12-6-3-7-13-19)26-24(27-23)30-16-18-10-4-2-5-11-18/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXDYIHMNDZELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NC(=N2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-methoxyphenyl)methyl]-3-methylbutanedioic acid](/img/structure/B5095995.png)
![N-[4-(aminocarbonyl)phenyl]-1-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B5095997.png)

![ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5096027.png)

![9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5096049.png)
![5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5096054.png)

![Diethyl 5-({[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B5096065.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B5096067.png)

![7-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5096080.png)
![5-(2,4-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline](/img/structure/B5096081.png)
![4-(3-Propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzene-1,2-diol](/img/structure/B5096085.png)
